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FIIN-2 Covalent Binding Mechanism
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Compound Focus: FIIN-2
Cat. No.: S548001

The core mechanism of FIIN-2 involves forming an irreversible covalent bond with a specific cysteine
residue in the FGFR kinase domain. The table below details the target cysteine across different FGFR

members and the structural consequence of this binding.

FGFR
Target Cysteine Residue  Structural Consequence

Member

FGFR1-4 Analogous to Cys477 in "DFG-out" conformation [3]; avoids steric clash with
FGFR4 (P-loop) [1] [2] gatekeeper mutations [1].

FGFR4 Cysa77 (P-loop) [1] [4] [5] Covalent bond with acrylamide warhead; confirmed by

FGFR4/FIIN-2 co-crystal structure (PDB ID: 4QQC) [3] [2].

The diagram below illustrates the binding mode of FIIN-2 to FGFR4.
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FIIN-2 covalent binding to Cys477 on FGFR4 P-loop.
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Target Engagement and Selectivity Profile

While designed for FGFRs, comprehensive profiling reveals FIIN-2's interactions with other kinases. The

table below summarizes its key targets and the nature of its engagement.

. Type of Reported Potency .

Kinase Target Notes | Experimental Context
Engagement (ICs0 or ECso)

FGFR1-4 (WT) On-target, ECso: 1-93 nM (cell Primary intended targets.
Covalent [1] proliferation) [3]

FGFR Gatekeeper On-target, ECso: ~58 nM Overcomes common resistance

Mutants Covalent [3] (FGFR2 V564M) [3] mutation.

SRC Off-target, ICs0: 330 nM (kinase Binds to analogous P-loop
Covalent [1] [2] assay) [2] cysteine (Cys277).

YES Off-target, ICs0: 365 nM (kinase Binds to analogous P-loop
Covalent [1] [2] assay) [2] cysteine.

EGFR Off-target, Not quantified in Engagement confirmed via
Covalent [1] [3] results chemoproteomics [1].

AMPKal Off-target, Not quantified in Novel target identified via multi-

Covalent [1]

results

omics; binds to Cys185 [1].

Experimental Protocols for Validation

To conclusively demonstrate FIIN-2's covalent binding and cellular effects, researchers employ a suite of

techniques.

Chemoproteomic Profiling for Target Identification

This methodology comprehensively identifies direct protein targets in a cellular context [1] [6].
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e Probe Design & Synthesis: A functional chemical probe (FP) is synthesized by appending a terminal
alkyne tag to the FIIN-2 structure. This tag does not significantly alter its biological activity [1] [6].

e Cell Treatment & Lysis: Live HCC cells (e.g., Hep3B) are treated with the FP probe, DMSO (vehicle
control), or pre-treated with FIIN-2 followed by FP (competitive group). Cells are then lysed [1].

¢ Click Chemistry Reaction: The lysate is reacted with biotin-azide via copper-catalyzed azide-alkyne
cycloaddition (CUAAC), attaching a biotin tag to proteins bound by the probe [1].

e Streptavidin Enrichment & LC-MS/MS: Biotinylated proteins are purified using streptavidin beads,
digested with trypsin, and analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-
MS/MS). Proteins significantly enriched in the FP group compared to controls are identified as high-
confidence targets [1].

The experimental workflow for chemoproteomic profiling is as follows.
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Activity-based protein profiling workflow for FIIN-2.

X-ray Crystallography for Structural Insights

¢ Protein Crystallization: The kinase domain of FGFR4 is expressed, purified, and co-crystallized with
FIIN-2 [3] [2].

o Data Collection & Structure Determination: X-ray diffraction data are collected. The resulting
electron density map unambiguously reveals FIIN-2 bound in the ATP-pocket, with its acrylamide
warhead forming a covalent bond with the sulfur atom of Cys477, confirming the "DFG-out" binding
mode [3].

Functional Cellular Assays

¢ Cell Viability/Proliferation Assays: Cells dependent on FGFR signaling are treated with increasing
FIIN-2 concentrations. Viability is measured after 72-96 hours using assays like ATP-quantification
(CellTiter-Glo) to generate ECso values [3].

¢ Immunoblotting (Western Blotting): Treated cells are lysed, and proteins are separated by SDS-
PAGE, transferred to a membrane, and probed with antibodies against phospho-FGFR, phospho-
MAPK, and phospho-AKT to confirm pathway inhibition [1].

Broader Implications in Drug Discovery

FIIN-2 is a foundational compound in covalent kinase inhibitor development.

e Overcoming Resistance: Its design specifically addresses the clinical challenge of gatekeeper
mutations (e.g., FGFR1 V561M, FGFR4 V550L), a common resistance mechanism to first-
generation inhibitors [3].

¢ Inspiring Next-Generation Inhibitors: The unique covalent binding mode of FIIN-2 has inspired
highly selective FGFR4 inhibitors and innovative dual-warhead inhibitors like CXF-009, which
targets both Cys477 and Cys552 on FGFRA4 to potentially overcome single-cysteine mutations [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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